molecular formula C26H22N4O2S2 B2940498 1-(Naphthalene-2-sulfonyl)-4-{6-phenylthieno[2,3-d]pyrimidin-4-yl}piperazine CAS No. 315709-07-0

1-(Naphthalene-2-sulfonyl)-4-{6-phenylthieno[2,3-d]pyrimidin-4-yl}piperazine

Cat. No. B2940498
CAS RN: 315709-07-0
M. Wt: 486.61
InChI Key: CRYSBAJLADBZBY-UHFFFAOYSA-N
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Description

1-(Naphthalene-2-sulfonyl)-4-{6-phenylthieno[2,3-d]pyrimidin-4-yl}piperazine, also known as NPTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NPTP belongs to the class of piperazine-containing compounds and has been shown to possess various biological activities, including anti-inflammatory, anticancer, and antiviral effects.

Scientific Research Applications

Synthesis and Biological Activity

  • Atypical Antipsychotic Agents : Compounds synthesized from (piperazin-1-yl-phenyl)-arylsulfonamides, structurally related to the queried compound, have shown high affinities for serotonin (5-HT) receptors, notably 5-HT(2C) and 5-HT(6). These compounds exhibit significant antagonistic activity, highlighting their potential as novel atypical antipsychotic agents (Park et al., 2010).

  • 5-HT(6) Serotonin Receptor Ligands : Piperazinyl derivatives of 1-(arylsulfonyl)-2,3-dihydro-1H-quinolin-4-ones, similar in structure to the queried compound, have been identified with high binding affinities for the 5-HT(6) receptor. This discovery suggests their potential utility in modulating serotonin receptors, which could be relevant for conditions associated with serotonin dysregulation (Park et al., 2011).

Analytical Methodologies

  • Fluorescence Detection in HPLC : A method for determining non-peptide oxytocin receptor antagonists in human plasma involved automated pre-column chemical derivatization of the primary amino group of drugs with structural similarities to the queried compound. This technique highlights the compound's relevance in enhancing analytical methodologies for bioactive molecules (Kline et al., 1999).

Therapeutic Research

  • Anticancer Activity : Phenylaminosulfanyl-1,4‐naphthoquinone derivatives, structurally similar to the queried compound, have demonstrated potent cytotoxic activity against various human cancer cell lines, including A549, HeLa, and MCF‐7. These compounds induce apoptosis and cell cycle arrest, presenting a promising avenue for anticancer research (Ravichandiran et al., 2019).

  • Neurite Outgrowth Potentiation : The microwave-assisted synthesis of compounds like 4-chloro-N-(naphthalen-1-ylmethyl)-5-(3-(piperazin-1-yl)phenoxy)thiophene-2-sulfonamide has shown the ability to enhance nerve growth factor-induced neurite outgrowths. This suggests potential applications in neurodegenerative disease research or therapies aimed at promoting neural regeneration (Williams et al., 2010).

properties

IUPAC Name

4-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-6-phenylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O2S2/c31-34(32,22-11-10-19-6-4-5-9-21(19)16-22)30-14-12-29(13-15-30)25-23-17-24(20-7-2-1-3-8-20)33-26(23)28-18-27-25/h1-11,16-18H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRYSBAJLADBZBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C3C=C(SC3=NC=N2)C4=CC=CC=C4)S(=O)(=O)C5=CC6=CC=CC=C6C=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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